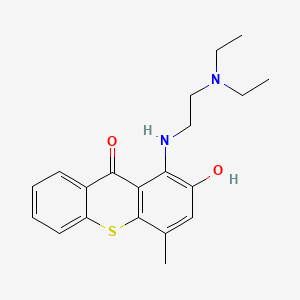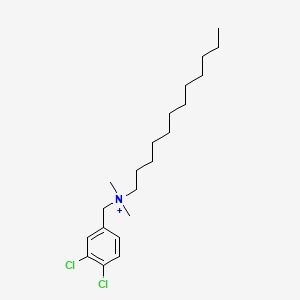
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but features an ethynyl group at the 3’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the starting material, such as thymidine, are protected using suitable protecting groups like trityl or silyl groups.
Introduction of the Ethynyl Group: The protected nucleoside is then subjected to a reaction with an ethynylating agent, such as ethynyl magnesium bromide, under anhydrous conditions to introduce the ethynyl group at the 3’ position.
Deprotection: The protecting groups are removed using acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted nucleosides.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in metabolic labeling studies to track DNA synthesis and cell proliferation.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA during replication. The ethynyl group at the 3’ position interferes with the normal function of DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This property makes it a potent inhibitor of rapidly dividing cells, such as cancer cells and viruses.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Deoxy-3-fluoro-beta-D-arabinofuranosyl)thymine
- 1-(3-Deoxy-3-bromo-beta-D-arabinofuranosyl)thymine
- 1-(3-Deoxy-3-hydroxy-beta-D-arabinofuranosyl)thymine
Uniqueness: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to inhibit DNA synthesis and makes it a valuable tool in various research and therapeutic applications.
Eigenschaften
CAS-Nummer |
115913-85-4 |
|---|---|
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
1-[(2R,3S,4S,5S)-4-ethynyl-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O5/c1-3-7-8(5-15)19-11(9(7)16)14-4-6(2)10(17)13-12(14)18/h1,4,7-9,11,15-16H,5H2,2H3,(H,13,17,18)/t7-,8-,9+,11-/m1/s1 |
InChI-Schlüssel |
ZMEWUTQYJCMMHP-SDNRWEOFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#C)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)








